molecular formula C20H22O2 B12430216 3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C

3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C

Cat. No.: B12430216
M. Wt: 294.4 g/mol
InChI Key: NFAWEPOBHKEHPO-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol, also known as Longistyline C, is a naturally occurring phenolic compound. It is primarily found in certain plant species and has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Longistyline C involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Stilbene Formation: The formation of the [(1E)-2-phenylethenyl] group through a Wittig reaction or similar method.

Industrial Production Methods

Industrial production of Longistyline C is not well-documented, likely due to its natural occurrence and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions for each step to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Longistyline C can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The double bonds in the [(1E)-2-phenylethenyl] group can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated phenolic compounds.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Longistyline C has several scientific research applications:

    Chemistry: Used as a model compound to study phenolic reactions and mechanisms.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory effects and potential therapeutic applications.

    Industry: Potential use in the development of natural antioxidants for food preservation and cosmetics.

Mechanism of Action

The mechanism of action of Longistyline C involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: Another stilbene compound with antioxidant and anti-inflammatory properties.

    Curcumin: A phenolic compound with similar biological activities.

    Quercetin: A flavonoid with antioxidant and anti-inflammatory effects.

Uniqueness

Longistyline C is unique due to its specific structural features, such as the presence of both a methoxy group and a prenyl group on the phenolic ring, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-methoxy-4-(3-methylbut-2-enyl)-5-(2-phenylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWEPOBHKEHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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